molecular formula C18H18N2O3S B2704654 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895442-62-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2704654
CAS No.: 895442-62-3
M. Wt: 342.41
InChI Key: UWACTZSUIRIGKK-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. For its anticancer activity, the compound may interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • 2-aminobenzothiazole derivatives
  • Benzothiazole-based triazoles

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide stands out due to its unique combination of the benzothiazole and dimethoxybenzamide moieties, which contribute to its distinct biological activities. The presence of the dimethoxy groups enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-8-9-14-15(11(10)2)19-18(24-14)20-17(21)12-6-5-7-13(22-3)16(12)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWACTZSUIRIGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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